molecular formula C22H26ClF2NO4 B016910 Nebivolol hydrochloride CAS No. 169293-50-9

Nebivolol hydrochloride

Cat. No. B016910
CAS RN: 169293-50-9
M. Wt: 441.9 g/mol
InChI Key: JWEXHQAEWHKGCW-UHFFFAOYSA-N
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Description

Nebivolol hydrochloride is a beta-blocker used to treat high blood pressure and heart failure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .


Synthesis Analysis

The synthesis of nebivolol involves derivatives of alpha,alpha’ (iminobis (methylene]-bis- (3,4-dihydro-2H-1benzopyran-2-methanol) and the stereochemistry and pharmacological profile of this new class of antihypertensive compounds are described .


Molecular Structure Analysis

Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 . The molecular weight is 405.4 g/mol . The structure of nebivolol hydrochloride is complex, with multiple functional groups including a secondary amino group, a secondary alcohol, and a diol .


Chemical Reactions Analysis

Nebivolol is a highly selective β1-adrenergic receptor antagonist with a pharmacologic profile that differs from those of other drugs in its class. In addition to cardioselectivity mediated via β1 receptor blockade, nebivolol induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via β3 agonism .


Physical And Chemical Properties Analysis

Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 and a molecular weight of 405.4 g/mol . It is an organofluorine compound, a secondary amino compound, a secondary alcohol, a diol, and a member of chromanes .

Scientific Research Applications

Hypertension Treatment

Nebivolol hydrochloride (NEB) is a third-generation highly-selective β1-adrenergic receptor antagonist that is particularly recommended in the treatment of hypertension . It is available on the market as tablets .

Improved Oral Bioavailability

New oral tablets of nebivolol have been developed aiming to improve its low solubility/dissolution properties, which is the main reason behind its poor/variable oral bioavailability . By using cyclodextrin (CD) complexation, the dissolution properties of nebivolol have been significantly improved .

Tissue Regeneration

Nebivolol hydrochloride has been evaluated for its potential in tissue regeneration . In a study, nebivolol was loaded into chitosomes using chitosan lactate and sodium tripolyphosphate via the ionic gelation method . The results showed promising effects in enhancing skin healing and tissue regeneration .

Vasodilation

Apart from its beta-blocking effects, nebivolol has an endothelium-dependent vasodilator property which is mediated via the L-arginine/NO pathway . This makes it useful in conditions where vasodilation can be beneficial.

Inhibition of Platelet and Leucocyte Adhesion

NO, which is released by nebivolol, serves important functions like inhibition of platelet and leucocyte adhesion to vascular endothelium . This can be beneficial in conditions where inhibition of platelet and leucocyte adhesion is desired.

Inhibition of Smooth Muscle Hyperplasia

NO also inhibits smooth muscle hyperplasia following vascular injury . This can be useful in conditions where inhibition of smooth muscle hyperplasia is beneficial.

Safety and Hazards

Nebivolol may cause serious side effects. Signs of an allergic reaction include hives, difficulty breathing, and swelling of the face, lips, tongue, or throat . Other serious side effects may include a light-headed feeling, rapid weight gain, shortness of breath, and slow or uneven heartbeats .

properties

IUPAC Name

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXHQAEWHKGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nebivolol hydrochloride

CAS RN

152520-56-4
Record name (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Nebivolol free base (3.30 g, 8.70 mmol) is suspended in absolute ethanol (100 mL) and heated to fall until complete dissolution. To this solution, 1.25 M ethanolic HCl (7.5 mL) is added. The obtained solution is concentrated under reduced pressure, until obtaining a 15% concentration of the product. During solvent evaporation, progressive formation of a white precipitate is observed. The solid is filtered by washing with cold absolute ethanol, to obtain 3.10 g of nebivolol hydrochloride salt. The chiral purity of the product and the ratio between the two enantiomers is evaluated by comparison with reference standards, by HPLC with an AKZO NOBEL column, Kromasil 5-AmyCoat, 5 μm, 250 mm×4.6 and a suitable binary gradient.
Quantity
3.3 g
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7.5 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.
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0 (± 1) mol
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[Compound]
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alcohol
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Synthesis routes and methods III

Procedure details

(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
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0 (± 1) mol
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nebivolol hydrochloride
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Nebivolol hydrochloride
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Nebivolol hydrochloride
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Nebivolol hydrochloride
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Nebivolol hydrochloride
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Nebivolol hydrochloride

Q & A

ANone: Nebivolol Hydrochloride is a third-generation beta-blocker with a unique pharmacological profile. It exhibits highly selective β1-receptor antagonist activity, effectively reducing blood pressure and heart rate [, , ]. This selectivity for β1-receptors over β2-receptors contributes to its favorable side effect profile compared to non-selective beta-blockers [].

ANone: Unlike many other beta-blockers, Nebivolol Hydrochloride also promotes nitric oxide release, leading to vasodilation []. This vasodilatory action contributes to its antihypertensive effects by reducing peripheral vascular resistance and improving arterial compliance [].

ANone: While the provided excerpts do not explicitly state the molecular formula and weight of Nebivolol Hydrochloride, they do highlight that it is the hydrochloride salt of the parent compound, Nebivolol. This information can be found in scientific databases or the literature.

ANone: Researchers utilize various spectroscopic techniques to analyze Nebivolol Hydrochloride. These include UV spectrophotometry, which is widely used due to the compound's strong absorbance in the UV region [, , , , , , , ]. Infrared spectroscopy (FTIR) is another valuable tool employed to identify functional groups and assess drug-excipient compatibility in formulations [, , , ].

ANone: Studies investigating the stability of Nebivolol Hydrochloride have revealed its susceptibility to degradation under certain stress conditions. Notably, it exhibits degradation in oxidative environments [, , ]. Researchers have also observed degradation in photolytic conditions [, , ]. These findings underscore the importance of developing appropriate formulations and storage conditions to ensure drug stability.

ANone: Researchers have developed and validated several analytical methods for the accurate and precise quantification of Nebivolol Hydrochloride. High-performance liquid chromatography (HPLC) stands out as a widely adopted technique [, , , , , , , , ]. High-performance thin-layer chromatography (HPTLC) is another preferred method, particularly for its speed and sensitivity [, , , , , , , ]. UV spectrophotometry is also employed, often in combination with other methods like simultaneous equations or Q-analysis for analyzing multi-component formulations [, , , , , ].

ANone: Method validation is crucial to ensure the reliability of analytical data. In the case of Nebivolol Hydrochloride, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) during method validation [, , , , , , , , , , , , , , , , , , , ]. Compliance with International Conference on Harmonization (ICH) guidelines is paramount during this process [, , , , , , , ].

ANone: As a poorly water-soluble drug, Nebivolol Hydrochloride presents challenges in achieving desirable dissolution rates and bioavailability []. To overcome these limitations, researchers have explored various formulation strategies. These include liquisolid compacts, which utilize non-volatile solvents and carriers to improve drug wettability and dissolution [, ]. The development of self-micro-emulsifying drug delivery systems (SMEDDS) is another promising approach to enhance solubility and dissolution, ultimately improving oral bioavailability [].

ANone: The choice of excipients plays a critical role in determining the dissolution characteristics of Nebivolol Hydrochloride tablets. Superdisintegrants like sodium starch glycolate and crosscarmellose sodium are often incorporated to facilitate rapid disintegration and enhance drug release [, , , ]. Polymers like hydroxypropyl methylcellulose (HPMC) and microcrystalline cellulose (MCC) are commonly employed in matrix systems to control drug release [, ]. Optimization of formulation variables, including the concentration of these excipients and the manufacturing process, is crucial for achieving desired dissolution profiles [, , ].

ANone: Recognizing the limitations of conventional oral delivery, researchers have explored alternative administration routes for Nebivolol Hydrochloride to potentially enhance its therapeutic efficacy. Transdermal delivery systems, such as patches, offer the advantage of bypassing first-pass metabolism and providing sustained drug release [, , ]. Nanostructured lipid carriers (NLCs) incorporated into hydrogels have shown promise as a transdermal delivery system for sustained release and improved bioavailability [].

ANone: While not directly addressed in the provided research, targeted drug delivery approaches could potentially enhance the therapeutic index of Nebivolol Hydrochloride. By directing the drug specifically to cardiovascular tissues, it may be possible to achieve greater efficacy at lower doses, potentially minimizing off-target effects.

ANone: Ongoing research on Nebivolol Hydrochloride focuses on refining its delivery and expanding its therapeutic potential. Investigating novel drug delivery systems, including nanoparticles and targeted delivery approaches, could further enhance its bioavailability and efficacy [, ]. Exploring its potential in other cardiovascular conditions beyond hypertension is another promising area of research.

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